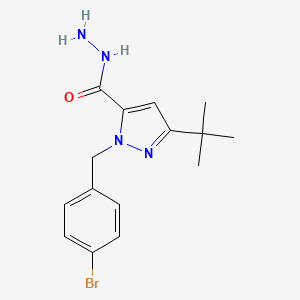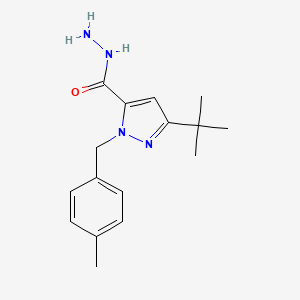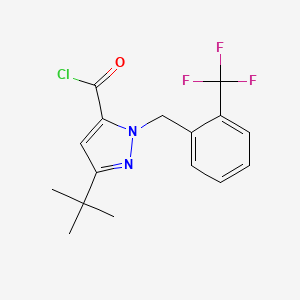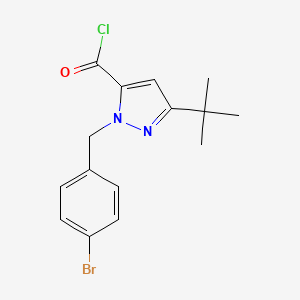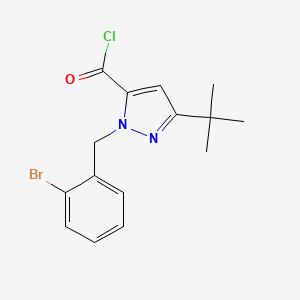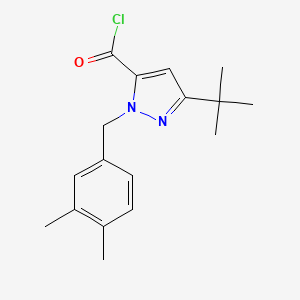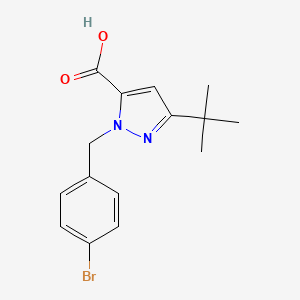
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid (95%) is an organic compound widely used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 131.5 °C and a boiling point of 281.9 °C. It is soluble in ethanol, methanol, acetone, and chloroform, and is slightly soluble in water. It is a versatile compound that has been used in many fields, including medicinal chemistry, organic synthesis, and drug discovery.
Wissenschaftliche Forschungsanwendungen
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and drug discovery. It has been used to synthesize a variety of compounds, such as inhibitors of enzymes, inhibitors of protein-protein interactions, and inhibitors of protein-DNA interactions. It has also been used in the synthesis of small molecule drugs, such as antifungal agents and antiviral agents. Additionally, it has been used in the synthesis of a variety of compounds for use in drug discovery, such as inhibitors of protein-protein interactions and inhibitors of protein-DNA interactions.
Wirkmechanismus
The mechanism of action of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of enzymes, proteins, and DNA. It is thought to interact with enzymes by binding to their active sites, thus blocking their activity. It is also believed to interact with proteins and DNA by binding to their active sites, thus blocking their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid are not well understood. However, it has been shown to have antifungal activity, and it is believed to have antiviral activity as well. Additionally, it has been shown to have anti-inflammatory and anti-cancer activity, and it is believed to have antioxidant activity as well.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid in lab experiments include its availability, its low cost, its solubility in a variety of solvents, and its ability to be used in a variety of reactions. Additionally, it has been shown to be effective in inhibiting enzymes, proteins, and DNA, and it has been shown to have antifungal, antiviral, anti-inflammatory, and anti-cancer activity.
The limitations of using 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid in lab experiments include its low solubility in water, its toxicity, and its instability in the presence of light and heat. Additionally, its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
Zukünftige Richtungen
Given the versatility of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, there are numerous potential future directions for research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be done into its solubility in different solvents, its stability in the presence of light and heat, and its potential applications in other fields, such as medicinal chemistry and organic synthesis. Finally, further research could be done into its potential toxicity and its potential interactions with other compounds.
Synthesemethoden
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including direct synthesis, condensation, and oxidation. The most common method for synthesizing the compound is a direct synthesis. In this method, 4-bromo-2-trifluoromethyl-benzyl bromide is reacted with potassium thiocyanate in the presence of sodium hydroxide to form 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-15(2,3)13-8-12(14(22)23)21(20-13)9-10-4-6-11(7-5-10)16(17,18)19/h4-8H,9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDZEFIVTRWMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


